Iocetamic acid

Vue d'ensemble

Description

L'acide iocetamique, connu sous le nom commercial de Cholebrin, est un composé pharmaceutique principalement utilisé comme agent de contraste iodé pour l'imagerie radiographique de la vésicule biliaire . Il a été préparé pour la première fois chez Dagra Pharmaceuticals aux Pays-Bas en 1967 . Le composé améliore la visibilité des structures ou des fluides dans le corps lors de l'imagerie radiographique, ce qui en fait un outil diagnostique précieux .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'acide iocetamique est synthétisé par un processus chimique en plusieurs étapesLes conditions réactionnelles impliquent généralement l'utilisation d'iode et d'autres réactifs sous température et pression contrôlées pour garantir la bonne substitution et la formation du produit souhaité .

Méthodes de production industrielle : La production industrielle de l'acide iocetamique suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de réactifs et d'équipements de qualité industrielle pour garantir un rendement et une pureté élevés. La production est effectuée dans des réacteurs discontinus et le produit final est purifié par des techniques de cristallisation et de filtration .

Analyse Des Réactions Chimiques

Types de réactions : L'acide iocetamique subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents dérivés iodés.

Réduction : Les réactions de réduction peuvent modifier les atomes d'iode sur le cycle benzénique.

Substitution : Les réactions de substitution peuvent remplacer le groupe acétamido par d'autres groupes fonctionnels.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs comme les halogènes et les nucléophiles dans des conditions contrôlées.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés iodés et des composés benzéniques substitués, qui peuvent être utilisés dans différentes applications chimiques et pharmaceutiques .

4. Applications de la recherche scientifique

L'acide iocetamique a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme réactif en synthèse organique et en chimie analytique.

Biologie : Employé dans des études biologiques pour tracer et visualiser les processus biologiques.

Médecine : Principalement utilisé comme agent de contraste en imagerie diagnostique pour améliorer la visibilité des structures internes.

Industrie : Utilisé dans la production d'autres composés iodés et comme étalon dans les processus de contrôle qualité

5. Mécanisme d'action

Le mécanisme d'action de l'acide iocetamique implique sa capacité à absorber les rayons X en raison de la présence d'atomes d'iode. Lorsqu'il est administré, le composé s'accumule dans la vésicule biliaire, fournissant un contraste clair sur les images radiographiques. Cela permet la visualisation détaillée de la vésicule biliaire et des structures environnantes, aidant au diagnostic de diverses conditions .

Composés similaires :

Acide iopanoïque : Un autre agent de contraste iodé utilisé à des fins diagnostiques similaires.

Iodipamide : Utilisé en cholécystigraphie et dans d'autres techniques d'imagerie.

Iodixanol : Un agent de contraste iodé non ionique utilisé dans diverses procédures d'imagerie.

Comparaison : L'acide iocetamique est unique en raison de son application spécifique dans l'imagerie de la vésicule biliaire et de sa structure chimique particulière, qui offre une amélioration optimale du contraste. Comparé à l'acide iopanoïque et à l'iodipamide, l'acide iocetamique offre un profil pharmacocinétique et des caractéristiques d'imagerie différents. L'iodixanol, étant non ionique, a un profil de sécurité et d'efficacité différent de celui de l'acide iocetamique .

Applications De Recherche Scientifique

Iocetamic acid has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

Biology: Employed in biological studies to trace and visualize biological processes.

Medicine: Primarily used as a contrast agent in diagnostic imaging to enhance the visibility of internal structures.

Industry: Utilized in the production of other iodinated compounds and as a standard in quality control processes

Mécanisme D'action

The mechanism of action of iocetamic acid involves its ability to absorb X-rays due to the presence of iodine atoms. When administered, the compound accumulates in the gall bladder, providing a clear contrast on X-ray images. This allows for the detailed visualization of the gall bladder and surrounding structures, aiding in the diagnosis of various conditions .

Comparaison Avec Des Composés Similaires

Iopanoic acid: Another iodinated contrast agent used for similar diagnostic purposes.

Iodipamide: Used in cholecystography and other imaging techniques.

Iodixanol: A non-ionic iodinated contrast agent used in various imaging procedures.

Comparison: Iocetamic acid is unique due to its specific application in gall bladder imaging and its particular chemical structure, which provides optimal contrast enhancement. Compared to iopanoic acid and iodipamide, this compound offers a different pharmacokinetic profile and imaging characteristics. Iodixanol, being non-ionic, has a different safety and efficacy profile compared to this compound .

Activité Biologique

Iocetamic acid, also known by its trade name Cholebrin , is an iodinated contrast medium primarily utilized in X-ray imaging, specifically for gallbladder visualization. Its unique chemical structure, which incorporates multiple iodine atoms, enhances its radiopacity, making it a valuable tool in medical diagnostics. This article explores the biological activity of this compound, including its pharmacological properties, clinical applications, and case studies.

- Chemical Formula : CHINO

- Molecular Weight : 613.96 g/mol

- Melting Point : 224-225°C

- Density : 2.416 g/cm³

- Boiling Point : 658.2°C at 760 mmHg

Pharmacological Profile

This compound functions primarily as a radiopaque agent due to its high iodine content. This property allows for improved visibility of internal structures during imaging procedures. The compound is administered orally and is particularly effective in opacifying the gallbladder and biliary ducts.

The mechanism by which this compound enhances imaging involves the absorption of X-rays due to its iodine content. The high atomic number of iodine increases the contrast between the tissues and the contrast medium, allowing for clearer imaging results.

Clinical Applications

This compound is predominantly used in:

- Cholecystography : To visualize the gallbladder and biliary system.

- Diagnostic Imaging : As a contrast medium in various radiographic procedures.

Safety and Toxicology

This compound has been shown to have a favorable safety profile with minimal toxicity. In animal studies, the LD50 values indicate that it is comparable to other oral cholecystographic agents . However, some adverse reactions have been reported:

- Hypersensitivity Reactions : Skin reactions and other hypersensitivity responses have been observed in a small percentage of patients .

- Thrombocytopenia : A notable case study reported severe thrombocytopenia following ingestion of this compound; however, recovery was complete within a week .

Comparative Studies

A comparative study assessed the effectiveness of this compound against other contrast agents such as calcium ipodate. The findings indicated that while there was no significant difference in gallbladder opacification between the two agents, this compound was superior in visualizing the common bile duct under certain conditions .

| Contrast Agent | Gallbladder Opacification | Common Bile Duct Opacification | Side Effects |

|---|---|---|---|

| This compound (Cholebrin) | Effective | Superior with abnormal liver function | Minimal |

| Calcium Ipodate | Effective | Inferior with abnormal liver function | Higher palpitations |

Case Studies

- Thrombocytopenia Case :

- Comparative Efficacy Study :

Propriétés

IUPAC Name |

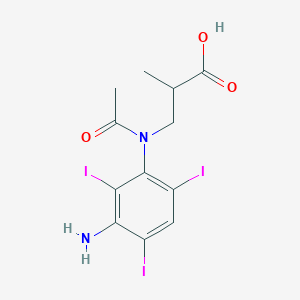

3-(N-acetyl-3-amino-2,4,6-triiodoanilino)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13I3N2O3/c1-5(12(19)20)4-17(6(2)18)11-8(14)3-7(13)10(16)9(11)15/h3,5H,4,16H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSVQIUGOUKJHRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C1=C(C=C(C(=C1I)N)I)I)C(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13I3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023149 | |

| Record name | Iocetamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

613.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

PRACTICALLY INSOL IN WATER; SOMEWHAT SOL IN ETHER, BENZENE; SLIGHTLY SOL IN ACETONE, CHLOROFORM, SLIGHTLY SOL IN ALCOHOL | |

| Record name | IOCETAMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3344 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE TO LIGHT CREAM-COLORED POWDER | |

CAS No. |

16034-77-8 | |

| Record name | Iocetamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16034-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iocetamic acid [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016034778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iocetamic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09403 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iocetamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iocetamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.505 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IOCETAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FA675Q0E3E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IOCETAMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3344 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

224-225 °C, ALSO REPORTED MP RANGE 191-212 °C; CONSISTS OF 2 ISOMERS HAVING MELTING POINTS 232 °C & 200-201 °C & PKA'S OF 4.25 & 4.0 RESPECTIVELY; THE LOWER MELTING COMPD IS APPROX TWO TIMES AS SOLUBLE | |

| Record name | IOCETAMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3344 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.